molecular formula C6H6F3N3O B13592912 1-[2-(2,2,2-trifluoroethyl)-2H-1,2,3-triazol-4-yl]ethan-1-one

1-[2-(2,2,2-trifluoroethyl)-2H-1,2,3-triazol-4-yl]ethan-1-one

Cat. No.: B13592912
M. Wt: 193.13 g/mol
InChI Key: NZOYBUINYAZVLE-UHFFFAOYSA-N
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Description

1-[2-(2,2,2-trifluoroethyl)-2H-1,2,3-triazol-4-yl]ethan-1-one is a chemical compound characterized by the presence of a trifluoroethyl group attached to a triazole ring

Preparation Methods

The synthesis of 1-[2-(2,2,2-trifluoroethyl)-2H-1,2,3-triazol-4-yl]ethan-1-one typically involves the following steps:

    Synthetic Routes: The compound can be synthesized through a series of reactions starting from readily available precursors. One common method involves the reaction of 2,2,2-trifluoroethylamine with propargyl bromide to form an intermediate, which is then subjected to a cycloaddition reaction with an azide to form the triazole ring.

    Reaction Conditions: The reactions are usually carried out under controlled conditions, such as specific temperatures and pressures, to ensure high yield and purity of the final product.

    Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of continuous flow reactors and automated systems to optimize the reaction conditions and improve efficiency.

Chemical Reactions Analysis

1-[2-(2,2,2-trifluoroethyl)-2H-1,2,3-triazol-4-yl]ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions where the trifluoroethyl group or other substituents on the triazole ring are replaced by different functional groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-[2-(2,2,2-trifluoroethyl)-2H-1,2,3-triazol-4-yl]ethan-1-one has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It is employed in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.

    Medicine: The compound has potential therapeutic applications, particularly in the development of antifungal and antibacterial agents.

    Industry: It is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 1-[2-(2,2,2-trifluoroethyl)-2H-1,2,3-triazol-4-yl]ethan-1-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects.

    Pathways Involved: It may influence metabolic pathways, signal transduction, and gene expression, depending on the specific context and application.

Comparison with Similar Compounds

1-[2-(2,2,2-trifluoroethyl)-2H-1,2,3-triazol-4-yl]ethan-1-one can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds such as 1-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]ethan-1-one and 1,1,2,2-tetrafluoroethyl 2,2,2-trifluoroethyl ether share structural similarities but differ in their chemical properties and applications.

    Uniqueness: The presence of the trifluoroethyl group and the triazole ring in this compound imparts unique reactivity and stability, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C6H6F3N3O

Molecular Weight

193.13 g/mol

IUPAC Name

1-[2-(2,2,2-trifluoroethyl)triazol-4-yl]ethanone

InChI

InChI=1S/C6H6F3N3O/c1-4(13)5-2-10-12(11-5)3-6(7,8)9/h2H,3H2,1H3

InChI Key

NZOYBUINYAZVLE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=NN(N=C1)CC(F)(F)F

Origin of Product

United States

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